

Hexafluoroglutaric Acid (CAS 376-73-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoroglutaric acid*

Cat. No.: *B1294391*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hexafluoroglutaric acid** (HFGA), a fluorinated dicarboxylic acid with increasing significance in various scientific and industrial fields. This document covers its chemical and physical properties, key synthetic methods, diverse applications, and relevant safety information. Detailed experimental protocols and visual workflows are included to facilitate its practical use in research and development.

Chemical and Physical Properties

Hexafluoroglutaric acid, systematically named 2,2,3,3,4,4-hexafluoropentanedioic acid, is a perfluorinated organic compound.^{[1][2]} Its structure, featuring a five-carbon backbone with six fluorine atoms, imparts unique chemical characteristics.^[1] The high degree of fluorination contributes to its notable stability and resistance to chemical degradation.^[1] It typically appears as a white to brown crystalline solid and is soluble in polar solvents.^{[1][3]}

Table 1: Physicochemical Properties of **Hexafluoroglutaric Acid**

Property	Value	References
CAS Number	376-73-8	[3]
Molecular Formula	C ₅ H ₂ F ₆ O ₄	[1]
Molecular Weight	240.06 g/mol	[4]
Melting Point	92-97 °C	[2]
Boiling Point	134-138 °C at 3 mmHg	[5]
Appearance	White to brown to dark purple powder to crystal	[4]
Purity	>97.0% (by Titration)	[4]

Table 2: Chemical Identifiers for **Hexafluoroglutaric Acid**

Identifier	Value	References
InChI	InChI=1S/C5H2F6O4/c6-3(7,1(12)13)5(10,11)4(8,9)2(14)15/h(H,12,13)(H,14,15)	[1]
InChIKey	CCUWGJDGLACFQT-UHFFFAOYSA-N	[1]
SMILES	C(C(C(O)=O)(F)F)(C(C(O)=O)(F)F)F	[1]
Synonyms	Perfluoroglutaric acid, 2,2,3,3,4,4- Hexafluoropentanedioic acid	[1]

Synthesis and Reactions

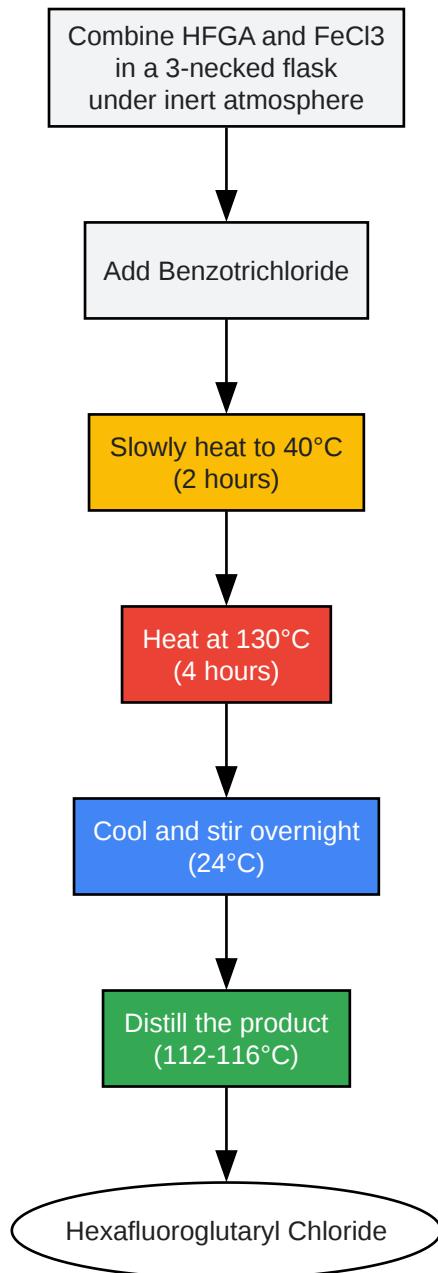
The synthesis of **hexafluoroglutaric acid** can be achieved through various routes, including the oxidative cleavage of fluorinated cyclic compounds.[\[2\]](#) A straightforward and efficient laboratory-scale preparation involves the hydrolysis of its corresponding anhydride, hexafluoroglutaryl anhydride.[\[2\]](#)

Experimental Protocol: Synthesis of Hexafluoroglutaryl Chloride from Hexafluorogluutaric Acid

This protocol details the conversion of **hexafluorogluutaric acid** to its more reactive derivative, hexafluoroglutaryl chloride, a key intermediate for polymerization and other syntheses.[2][6]

Materials:

- Anhydrous **hexafluorogluutaric acid** (20.2 g, 84.1 mmol)[6]
- Anhydrous iron(III) chloride (FeCl_3) (210 mg, 1.3 mmol)[6]
- Benzotrichloride (32.5 g, 166.2 mmol)[6]
- 50 mL three-necked flask[6]
- Thermometer[6]
- Reflux condenser[6]
- Distillation apparatus with a short Vigreux column[6]
- Inert atmosphere (e.g., nitrogen or argon)[6]


Procedure:

- In a 50 mL three-necked flask equipped with a thermometer and a reflux condenser under an inert atmosphere, combine anhydrous **hexafluorogluutaric acid** and anhydrous FeCl_3 .[6]
- Add benzotrichloride to the flask.[6]
- With vigorous stirring, slowly warm the reaction mixture to 40 °C over 2 hours, during which foam formation may be observed.[6]
- Increase the temperature and stir the reaction mixture at 130 °C for 4 hours.[6]
- Allow the mixture to cool and stir overnight at 24 °C.[6]

- Replace the reflux condenser with a distillation apparatus fitted with a short Vigreux column.
[\[6\]](#)
- Distill the reaction mixture to obtain 2,2,3,3,4,4-hexafluoropentanedioyl dichloride. The product is collected at a boiling point of 112-116 °C at 760 mmHg.[\[6\]](#)

Expected Yield: 84% (19.5 g, 70.4 mmol)[\[6\]](#)

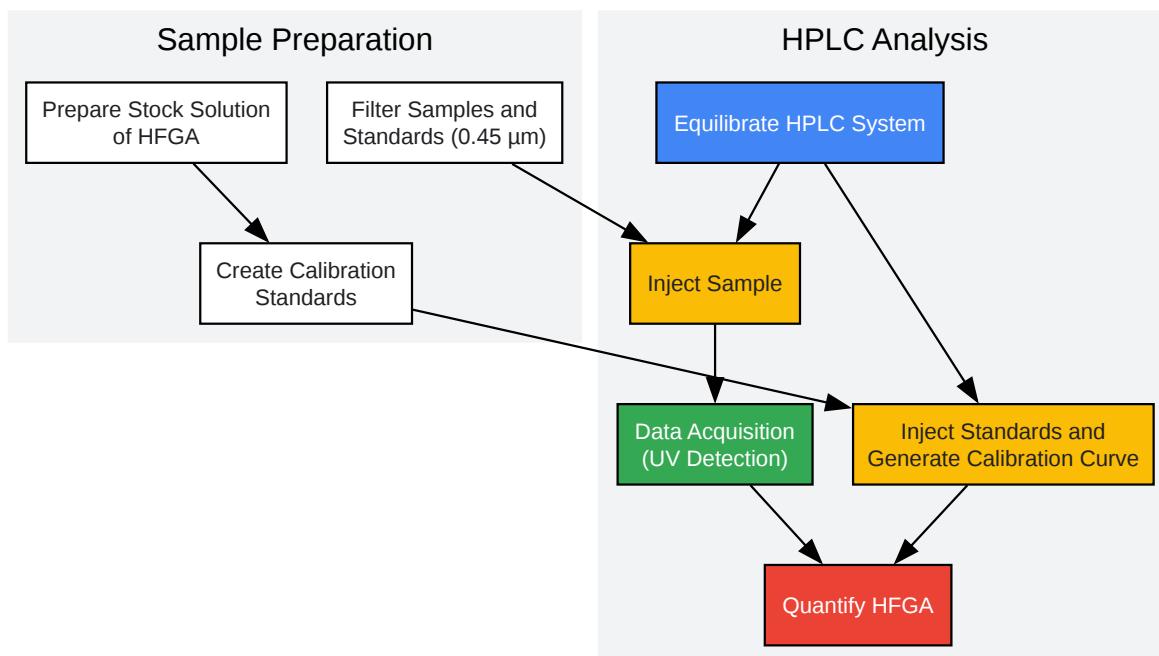
Synthesis of Hexafluoroglutaryl Chloride

Representative MOF Synthesis Workflow

Dissolve HFGA and Metal Salt in Solvent

Seal in Solvothermal Reaction Vessel

Heat in Oven
(e.g., 80-150°C)


Slow Cooling to Room Temperature

Isolate MOF Crystals

Wash and Dry Crystals

MOF Product

HPLC Analysis Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. Hexafluoroglutaric acid | 376-73-8 | Benchchem [\[benchchem.com\]](http://benchchem.com)
- 3. CAS 376-73-8: Hexafluoroglutaric acid | CymitQuimica [\[cymitquimica.com\]](http://cymitquimica.com)
- 4. Organic Syntheses Procedure [\[orgsyn.org\]](http://orgsyn.org)
- 5. CAS Common Chemistry [\[commonchemistry.cas.org\]](http://commonchemistry.cas.org)
- 6. HEXAFLUOROGLUTARYL CHLORIDE synthesis - chemicalbook [\[chemicalbook.com\]](http://chemicalbook.com)

- To cite this document: BenchChem. [Hexafluoroglutaric Acid (CAS 376-73-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294391#hexafluoroglutaric-acid-cas-number-376-73-8-information\]](https://www.benchchem.com/product/b1294391#hexafluoroglutaric-acid-cas-number-376-73-8-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com